
1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
The compound "1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde" is a heterocyclic organic molecule that features a pyrrole and a pyridine ring. The pyridine ring is substituted with a chlorine atom at the fifth position and is linked to a pyrrole ring through a carbaldehyde group at the second position. This structure suggests potential reactivity typical of halogenated heterocycles and aldehydes, which can be utilized in various chemical reactions to synthesize more complex molecules.
Synthesis Analysis
The synthesis of related chlorinated pyridine carbaldehydes has been reported in the literature. For instance, a one-step synthesis method for 6-chloropyridine-3-carbaldehyde has been developed, which involves the oxidation of 2-chloro-5-(chloromethyl)pyridine with the sodium salt of 2-nitropropane . Although this method is for a different isomer, it demonstrates the feasibility of synthesizing chlorinated pyridine aldehydes in a straightforward manner. Similarly, the synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde has been achieved through a series of reactions, indicating that chlorinated heterocyclic aldehydes can be prepared using various synthetic routes .
Molecular Structure Analysis
The molecular structure of chlorinated pyridine carbaldehydes can be complex, as seen in the crystal structure determination of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. X-ray diffraction revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, with the two ring planes inclined at a significant angle . This suggests that the molecular structure of "1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde" may also exhibit interesting geometrical features that could influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Chlorinated pyridine carbaldehydes can participate in various chemical reactions. For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions to yield alkynylated products . Additionally, these compounds can undergo cyclization reactions to form heterocyclic structures, as demonstrated by the synthesis of pyrazolo[4,3-c]pyridines . The presence of the aldehyde group also allows for the formation of Schiff bases and other condensation products, as seen in the reaction with cyclohexylamine, which yields different products depending on the nature of the aryl substituent .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde" can be inferred from related compounds. Chlorinated heterocyclic aldehydes typically have distinct spectroscopic characteristics, as evidenced by the characterization of 5-chloropyridine-2-carbaldehydethiosemicarbazone and its metal complexes using IR, NMR, and mass spectroscopy . These techniques can provide insights into the electronic structure and bonding patterns within the molecule. The presence of the chlorine atom and the aldehyde group also influences the molecule's polarity, solubility, and reactivity, which are important factors in its chemical behavior and potential applications.
Aplicaciones Científicas De Investigación
-
Vabicaserin (1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine)
- Scientific Field : Medicinal Chemistry
- Application Summary : Vabicaserin is a selective serotonin 2C receptor agonist that was first synthesized by Wyeth Pharmaceuticals in the early 2000s. The compound has potential as a treatment option for a range of conditions such as schizophrenia, anxiety, depression, and obesity.
- Methods of Application : Vabicaserin can be synthesized via a series of chemical reactions involving chlorination of 2-chloronicotinic acid, followed by alkylation with cyclopropyl bromide, and reductive amination with ethylamine.
- Results or Outcomes : Research on Vabicaserin is ongoing, as potential implications in various fields are yet to be fully explored.
-
2-(Pyridin-2-yl) Pyrimidine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated using various techniques .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
-
5-Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Drugs
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of new 5-chloropyridinyl esters of salicylic acid, ibuprofen, indomethacin, and related aromatic carboxylic acids were designed and synthesized for evaluation against SARS-CoV-2 3CL protease enzyme .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated using various techniques .
- Results or Outcomes : The results of these evaluations are not provided in the available information .
-
1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine (Vabicaserin)
- Scientific Field : Medicinal Chemistry
- Application Summary : Vabicaserin is a selective serotonin 2C receptor agonist that was first synthesized by Wyeth Pharmaceuticals in the early 2000s. The compound has potential as a treatment option for a range of conditions such as schizophrenia, anxiety, depression, and obesity.
- Methods of Application : Vabicaserin can be synthesized via a series of chemical reactions involving chlorination of 2-chloronicotinic acid, followed by alkylation with cyclopropyl bromide, and reductive amination with ethylamine.
- Results or Outcomes : Research on Vabicaserin is ongoing, as potential implications in various fields are yet to be fully explored.
-
2-(Pyridin-2-yl) Pyrimidine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated using various techniques .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
-
5-Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Drugs
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of new 5-chloropyridinyl esters of salicylic acid, ibuprofen, indomethacin, and related aromatic carboxylic acids were designed and synthesized for evaluation against SARS-CoV-2 3CL protease enzyme .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated using various techniques .
- Results or Outcomes : The results of these evaluations are not provided in the available information .
-
1-(5-Chloropyridin-2-yl)-2-cyclopropylethanamine (Vabicaserin)
- Scientific Field : Medicinal Chemistry
- Application Summary : Vabicaserin is a selective serotonin 2C receptor agonist that was first synthesized by Wyeth Pharmaceuticals in the early 2000s. The compound has potential as a treatment option for a range of conditions such as schizophrenia, anxiety, depression, and obesity.
- Methods of Application : Vabicaserin can be synthesized via a series of chemical reactions involving chlorination of 2-chloronicotinic acid, followed by alkylation with cyclopropyl bromide, and reductive amination with ethylamine.
- Results or Outcomes : Research on Vabicaserin is ongoing, as potential implications in various fields are yet to be fully explored.
-
2-(Pyridin-2-yl) Pyrimidine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated using various techniques .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
-
5-Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Drugs
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of new 5-chloropyridinyl esters of salicylic acid, ibuprofen, indomethacin, and related aromatic carboxylic acids were designed and synthesized for evaluation against SARS-CoV-2 3CL protease enzyme .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated using various techniques .
- Results or Outcomes : The results of these evaluations are not provided in the available information .
Safety And Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . In case of skin contact, it is advised to wash with plenty of water . If inhaled, the victim should be moved to fresh air .
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(13)7-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDJJBTYTZZQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395363 | |
| Record name | 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
383136-40-1 | |
| Record name | 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)
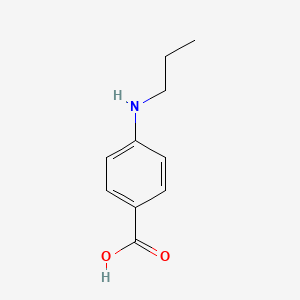
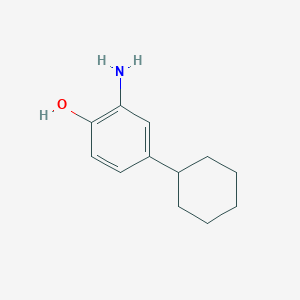
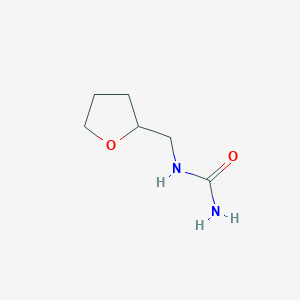
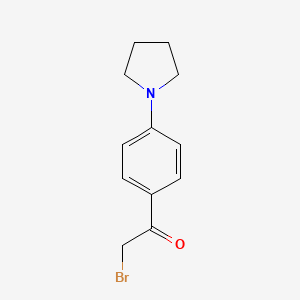

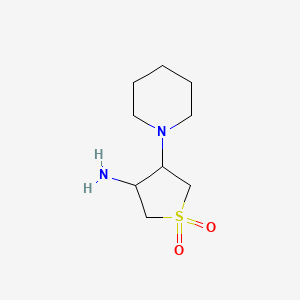

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)
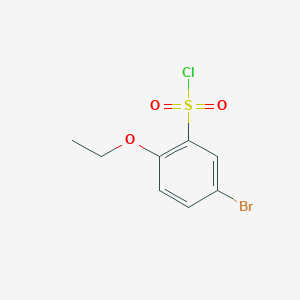
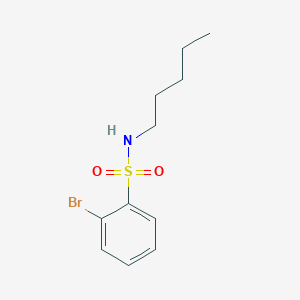

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)